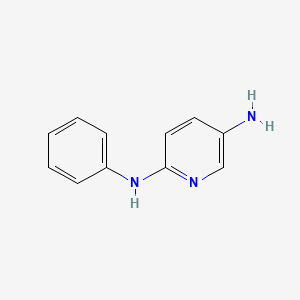
2-N-phenylpyridine-2,5-diamine
Vue d'ensemble
Description
2-N-phenylpyridine-2,5-diamine, also known as PPD, is a chemical compound with the molecular formula C11H10N2. It has a molecular weight of 185.23 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-N-phenylpyridine-2,5-diamine is1S/C11H11N3/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2,(H,13,14) . Physical And Chemical Properties Analysis
2-N-phenylpyridine-2,5-diamine is a solid at room temperature . It has a molecular weight of 185.23 .Applications De Recherche Scientifique
Organic Synthesis
Application Summary
In organic synthesis, N2-Phenylpyridine-2,5-diamine serves as a building block for complex molecules, particularly in the construction of heterocyclic compounds.
Experimental Methods
The compound undergoes various organic reactions, including condensation and hydrogenation, to form new bonds and rings. Reaction conditions are meticulously controlled and monitored.
Results
The reactions lead to the formation of novel organic compounds with potential applications in material science and pharmacology. The efficiency of these reactions is evaluated based on yield percentages and reaction times .
Analytical Chemistry
Application Summary
This compound is utilized in analytical chemistry as a standard or reagent for the qualitative and quantitative analysis of complex mixtures.
Experimental Methods
It is often used in calibration curves for instruments like HPLC and mass spectrometry to determine the concentration of unknown samples.
Results
The use of N2-Phenylpyridine-2,5-diamine enhances the accuracy and precision of analytical measurements, providing reliable data for further analysis .
Materials Science
Application Summary
In materials science, the compound finds application in the development of new materials with enhanced properties, such as conductive polymers or organic semiconductors.
Experimental Methods
It is incorporated into polymeric chains or used as a dopant to alter electrical properties. Synthesis methods include polymerization and deposition techniques.
Results
The resultant materials display improved conductivity and stability, making them suitable for electronic devices. These properties are quantified through resistivity measurements and electron microscopy .
Biochemistry
Application Summary
Biochemically, N2-Phenylpyridine-2,5-diamine is investigated for its interaction with biological macromolecules and its role in cellular processes.
Experimental Methods
Biochemical assays, such as enzyme inhibition studies and binding affinity experiments, are conducted to understand its biological effects.
Results
The compound shows potential as an inhibitor of certain enzymes, suggesting therapeutic applications. Its efficacy is measured through IC50 values and kinetic studies .
Industrial Applications
Application Summary
Industrially, N2-Phenylpyridine-2,5-diamine is used in the synthesis of dyes, pigments, and other chemicals that require complex organic intermediates.
Experimental Methods
It is involved in large-scale reactions under industrial conditions, with an emphasis on optimizing yield and minimizing waste.
Results
The production processes are refined to achieve high-purity products, which are essential for commercial viability. The quality control involves rigorous testing protocols to ensure consistency .
This analysis provides a snapshot of the diverse applications of N2-Phenylpyridine-2,5-diamine across different scientific disciplines, highlighting its versatility and importance in research and industry. Each application is backed by experimental methods and results that underscore the compound’s potential and efficacy.
Catalysis
Application Summary
N2-Phenylpyridine-2,5-diamine is investigated for its role as a ligand in catalytic systems, particularly in transition metal-catalyzed reactions.
Experimental Methods
The compound is used to synthesize metal complexes that serve as catalysts. The catalytic activity is tested in various organic transformations, such as cross-coupling reactions.
Results
The metal complexes show enhanced selectivity and turnover numbers, indicating their efficiency as catalysts. The performance is quantified using metrics like conversion rates and enantioselectivity .
Environmental Science
Application Summary
This compound’s derivatives are studied for their ability to remove pollutants from water, acting as adsorbents or reactants in degradation processes.
Experimental Methods
Adsorption studies and chemical degradation experiments are conducted to evaluate the effectiveness of these derivatives in purifying water.
Results
The derivatives demonstrate significant pollutant removal capacities, with data showing a reduction in concentration levels of various contaminants .
Nanotechnology
Application Summary
In nanotechnology, N2-Phenylpyridine-2,5-diamine is utilized in the synthesis of nanoparticles with potential applications in drug delivery and imaging.
Experimental Methods
The compound is used in the preparation of nanoparticle precursors, followed by controlled growth processes to obtain nanoparticles of desired sizes and shapes.
Results
The synthesized nanoparticles exhibit unique properties like enhanced permeability and retention effect, which are crucial for biomedical applications. Their characteristics are analyzed using techniques like TEM and dynamic light scattering .
Agrochemistry
Application Summary
Agrochemical research explores the use of N2-Phenylpyridine-2,5-diamine in the synthesis of pesticides and herbicides with improved efficacy and reduced environmental impact.
Experimental Methods
The compound is incorporated into new formulations, and their biological activity is assessed through field trials and laboratory tests.
Results
The new agrochemicals show promising results in controlling pests and weeds, with studies reporting data on their biodegradability and toxicity profiles .
Cosmetic Chemistry
Application Summary
Cosmetic chemistry leverages N2-Phenylpyridine-2,5-diamine in the development of hair dyes, where it acts as an intermediate for colorant compounds.
Experimental Methods
The compound is reacted with other ingredients under controlled conditions to produce stable colorants that are then tested for safety and performance.
Results
The resulting hair dyes provide long-lasting and vibrant colors, with evaluations including patch tests and consumer trials to ensure safety and satisfaction .
Electrochemistry
Application Summary
Electrochemical studies involve N2-Phenylpyridine-2,5-diamine in the design of electroactive materials for batteries and sensors.
Experimental Methods
The compound is used in the fabrication of electrodes and as a redox-active material in various electrochemical devices.
Results
The electrochemical performance of these materials is characterized by their charge storage capacity and sensitivity, with data obtained from cyclic voltammetry and impedance spectroscopy .
Propriétés
IUPAC Name |
2-N-phenylpyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNQUJQOJSNZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388477 | |
| Record name | 2-N-phenylpyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-phenylpyridine-2,5-diamine | |
CAS RN |
4928-44-3 | |
| Record name | N2-Phenyl-2,5-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4928-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-N-phenylpyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





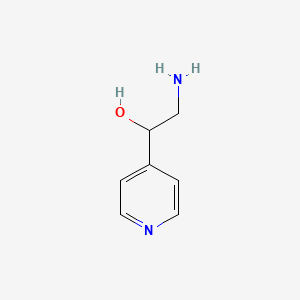
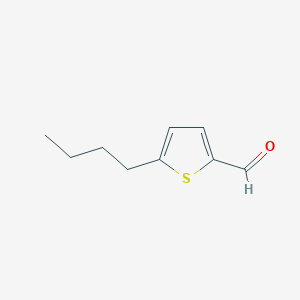

![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)


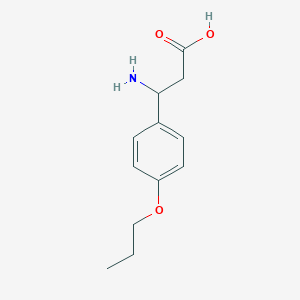

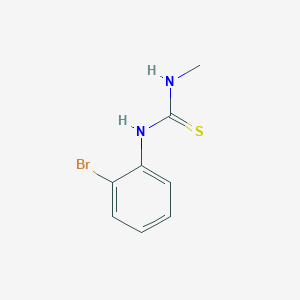
![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274065.png)

![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)